molecular formula C18H20ClNO3 B3756934 N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide

N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B3756934
M. Wt: 333.8 g/mol
InChI Key: CVWBUQIGCITQRQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route might include:

    Formation of the amide bond: This can be achieved by reacting 3-chloro-2-methylaniline with 4-(4-methoxyphenoxy)butanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, such as methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, though specific uses would require further research.

    Industry: Could be used in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenoxy)butanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(3-chloro-2-methylphenyl)-4-(4-ethoxyphenoxy)butanamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-13-16(19)5-3-6-17(13)20-18(21)7-4-12-23-15-10-8-14(22-2)9-11-15/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWBUQIGCITQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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